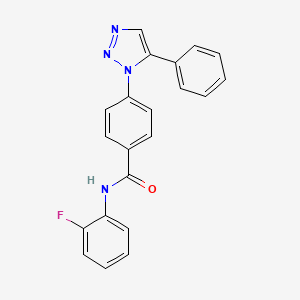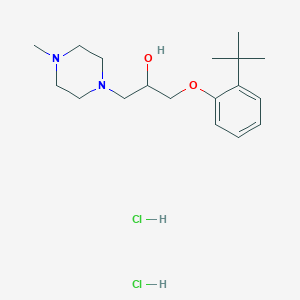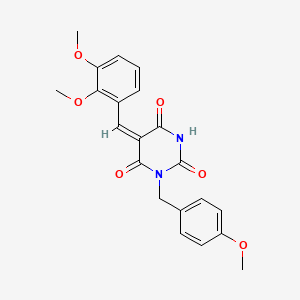
N-(2-fluorophenyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide
描述
N-(2-fluorophenyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide, commonly known as FPhT, is a novel compound with potential applications in scientific research. FPhT belongs to the class of triazole-based compounds, which have been extensively studied due to their diverse biological activities.
作用机制
FPhT exerts its inhibitory activity by binding to the active site of the target enzyme, thereby preventing the substrate from binding and inhibiting the enzymatic activity. The triazole moiety of FPhT is believed to play a crucial role in the binding process, as it forms hydrogen bonds with the amino acid residues in the active site.
Biochemical and Physiological Effects:
FPhT has been shown to modulate the levels of several neurotransmitters, including acetylcholine, dopamine, and serotonin. These neurotransmitters are involved in the regulation of various physiological processes such as cognition, mood, and movement. FPhT has also been shown to exhibit antioxidant activity, which may be beneficial in the prevention of oxidative stress-related disorders.
实验室实验的优点和局限性
FPhT has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro and in vivo studies. Its potent inhibitory activity against several enzymes makes it a valuable tool for investigating the role of these enzymes in various physiological processes. However, FPhT's potential toxicity and limited solubility may pose challenges in its use in certain experiments.
未来方向
There are several future directions for the study of FPhT. One potential area of research is the investigation of its potential therapeutic applications in neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the development of FPhT derivatives with improved solubility and selectivity may enhance its utility as a research tool. Finally, the elucidation of the precise mechanism of action of FPhT may provide insights into the regulation of neurotransmitter levels and the pathogenesis of neurological disorders.
科学研究应用
FPhT has been shown to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play crucial roles in the regulation of neurotransmitter levels, and their dysregulation has been implicated in the pathogenesis of several neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-(2-fluorophenyl)-4-(5-phenyltriazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN4O/c22-18-8-4-5-9-19(18)24-21(27)16-10-12-17(13-11-16)26-20(14-23-25-26)15-6-2-1-3-7-15/h1-14H,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGADJUJIEINGOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 7-methyl-2,4-dioxo-3-(3-phenoxybenzyl)-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4853545.png)
![2-[(5-chloro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4853547.png)
![4-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}-N-(5-methyl-3-isoxazolyl)benzenesulfonamide](/img/structure/B4853553.png)


![3-[4-(4-bromo-2-chlorophenoxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4853587.png)

![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methyl-2-propanamine hydrochloride](/img/structure/B4853600.png)
![3-[(3-phenyl-2-propen-1-yl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B4853605.png)
![3-[({2-chloro-4-methyl-5-[2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethoxy]phenyl}sulfonyl)amino]benzoic acid](/img/structure/B4853618.png)
![methyl 4-{[(3-pyridinylmethyl)amino]carbonyl}benzoate](/img/structure/B4853643.png)
![7-(2-furyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4853651.png)
![2-[(2,6-dichlorobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide](/img/structure/B4853658.png)
![N-(5-chloro-2-methoxyphenyl)-2-cyano-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4853668.png)